[(3-methylbenzoyl)amino]methyl Acetate
Description
Structural Context and Chemical Significance of N-Acylaminomethyl Acetates
[(3-methylbenzoyl)amino]methyl acetate (B1210297) belongs to the class of compounds known as N-acylaminomethyl acetates. These structures are characterized by an amide nitrogen atom substituted with an acetoxymethyl group (-CH₂OAc). This arrangement makes them valuable intermediates in organic synthesis, primarily as stable precursors to highly reactive N-acyliminium ions.
N-acyliminium ions are powerful electrophiles that readily react with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The N-acylaminomethyl acetate can generate the corresponding N-acyliminium ion under Lewis acid catalysis. The acetate group functions as a good leaving group, facilitating the formation of the cationic intermediate. This reactivity is central to their chemical significance, as it allows for the construction of complex molecular architectures.
The general reactivity of N-acylaminomethyl acetates as alkylating agents is a key aspect of their utility. nih.gov The N-acyl substituent modulates the reactivity of the iminium ion precursor, and the nature of the nucleophile determines the final product. This versatility makes them important tools in the synthesis of alkaloids, amino acids, and other nitrogen-containing compounds. sigmaaldrich.com
Overview of Benzamide (B126) and Acetate Functionalities in Advanced Synthetic Chemistry
The benzamide and acetate moieties are ubiquitous in organic chemistry, each imparting distinct properties and reactivity to the molecules they are part of.
Benzamide Functionality: The benzamide group consists of a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of biological activities. google.com Benzamides are found in drugs with applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. nih.govsigmaaldrich.com In synthetic chemistry, the benzamide unit is a versatile building block. The amide bond is stable, yet it can be subjected to various transformations. The aromatic ring can be functionalized through electrophilic aromatic substitution, and the N-H bond of a primary or secondary amide can participate in various coupling reactions.
Acetate Functionality: The acetate group (-OAc) is the ester of acetic acid. In synthetic chemistry, it serves several important roles. It is frequently used as a protecting group for alcohols due to its relative stability under neutral and mildly acidic or basic conditions, and its straightforward removal by hydrolysis. nih.gov Furthermore, the acetate ion is a competent nucleophile in substitution reactions. chemspider.com Crucially, in the context of N-acylaminomethyl acetates, the acetate group functions as an effective leaving group, particularly when activated by a Lewis acid, to facilitate the formation of reactive intermediates like N-acyliminium ions.
Scope and Research Imperatives for [(3-methylbenzoyl)amino]methyl Acetate as a Chemical Entity
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several avenues for future investigation. The primary research imperative for this compound lies in its potential as a synthetic intermediate.
Synthetic Utility: The most direct application of this compound would be as a precursor to the N-(3-methylbenzoyl)iminium ion. Research could focus on its reactions with various nucleophiles, such as silyl (B83357) enol ethers, indoles, and organometallic reagents, to synthesize a library of novel compounds. The 3-methyl substituent on the benzoyl group could influence the electronic properties and steric hindrance of the iminium ion, potentially leading to unique reactivity or selectivity compared to unsubstituted benzoyl derivatives.
Medicinal Chemistry Exploration: Given the prevalence of the benzamide scaffold in pharmacologically active molecules, this compound could serve as a starting material for the synthesis of new potential drug candidates. The exploration of its derivatives could lead to the discovery of compounds with novel biological activities.
A plausible synthetic route to this compound would likely involve the reaction of 3-methylbenzamide (B1583426) with formaldehyde (B43269) and acetic anhydride (B1165640), or a two-step process starting with the formation of N-(hydroxymethyl)-3-methylbenzamide followed by acetylation. Detailed study of its synthesis and full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be the foundational step for any further research.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | (3-methylbenzamido)methyl acetate | C₁₁H₁₃NO₃ | 207.23 |
| Methyl [(3-aminobenzoyl)amino]acetate | Methyl 2-[(3-aminobenzoyl)amino]acetate | C₁₀H₁₂N₂O₃ | 208.21 sigmaaldrich.com |
| 3-Methylhippuric Acid | 2-[(3-methylbenzoyl)amino]acetic acid | C₁₀H₁₁NO₃ | 193.20 nih.gov |
| N,N-diethyl-3-methylbenzamide (DEET) | N,N-diethyl-3-methylbenzamide | C₁₂H₁₇NO | 191.27 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
630117-18-9 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[(3-methylbenzoyl)amino]methyl acetate |
InChI |
InChI=1S/C11H13NO3/c1-8-4-3-5-10(6-8)11(14)12-7-15-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
HHWNAVVRJWAOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCOC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 3 Methylbenzoyl Amino Methyl Acetate
Historical Trajectories in N-Acylaminomethyl Acetate (B1210297) Synthesis
The development of synthetic routes to N-acylaminomethyl acetates is intrinsically linked to the broader history of amide functionalization. Early methods for the formation of N-C-O linkages often involved harsh conditions and limited substrate scope. The quest for milder and more selective methods has driven the evolution of this field. The synthesis of N-glycosyl amides, for instance, has historically faced challenges with low yields due to hydrolysis and lack of stereocontrol. rsc.org Over the decades, a variety of reagents and strategies have been developed to overcome these issues, moving from less efficient, multi-step procedures to more direct and higher-yielding reactions. researchgate.net These advancements have laid the groundwork for the synthesis of a wide array of N-functionalized amides, including the target molecule, [(3-methylbenzoyl)amino]methyl acetate.
Comprehensive Analysis of Established Synthetic Protocols for this compound
Established methods for the synthesis of this compound and its analogs often rely on the oxidative functionalization of the parent amide, 3-methylbenzamide (B1583426).
Lead Tetraacetate-Mediated Oxidative Transformations in Synthesis
Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent that has been widely used in organic synthesis for various transformations, including the oxidation of primary amides. juniperpublishers.comrsc.org The reaction of lead tetraacetate with primary aromatic amides can lead to the formation of N-acylaminomethyl acetate derivatives. rsc.org This transformation is believed to proceed through a mechanism involving the formation of a lead(IV) amide intermediate, which then undergoes rearrangement and reaction with an acetate source to yield the final product. The Hofmann rearrangement, where a primary amide is treated with a strong oxidizing agent like lead tetraacetate, can also form an isocyanate intermediate which could potentially be trapped. wikipedia.org
Hypothetical Reaction Scheme:
The yield of such reactions can be variable and is highly dependent on the specific substrate and reaction conditions.
Optimization of Reaction Parameters and Yield Enhancement Strategies
The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the product.
Key Parameters for Optimization:
| Parameter | Influence on Reaction | Potential Optimization Strategies |
| Solvent | Can affect solubility of reactants, reaction rate, and product stability. | Screening of a range of aprotic solvents of varying polarity (e.g., benzene (B151609), toluene, dichloromethane). |
| Temperature | Influences the rate of reaction and the formation of side products. | Conducting the reaction at various temperatures (from room temperature to reflux) to find the optimal balance between reaction rate and selectivity. |
| Stoichiometry of Reagents | The molar ratio of the amide to the oxidizing agent can impact conversion and selectivity. | Varying the molar equivalents of lead tetraacetate to 3-methylbenzamide to determine the optimal ratio. |
| Reaction Time | Insufficient time can lead to incomplete reaction, while excessive time may result in product degradation. | Monitoring the reaction progress over time using techniques like TLC or GC to identify the point of maximum product formation. |
| Additives | Bases or other additives can influence the reaction mechanism and suppress side reactions. | Investigating the effect of adding non-nucleophilic bases to scavenge any acidic byproducts. |
By systematically adjusting these parameters, it is possible to develop a more robust and higher-yielding synthesis of this compound.
Exploration of Novel and Convergent Synthetic Routes
Modern organic synthesis emphasizes the development of novel and convergent routes that offer increased efficiency and access to a wider range of compounds. For the synthesis of this compound, a convergent approach could involve the coupling of a pre-functionalized amine with 3-methylbenzoyl chloride or a related activated carboxylic acid derivative.
One potential convergent strategy could involve the reaction of 3-methylbenzoyl chloride with a suitable N-acetoxymethylamine equivalent. While specific examples for this exact transformation are not prevalent in the searched literature, the general principles of amide bond formation are well-established.
Principles of Sustainable Synthesis Applied to this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact and enhance safety. nih.govrsc.org For the production of this compound, several green chemistry principles can be considered.
Sustainable Synthesis Considerations:
| Green Chemistry Principle | Application to Synthesis of this compound |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses often exhibit higher atom economy than linear sequences. |
| Use of Less Hazardous Chemical Syntheses | Replacing toxic reagents like lead tetraacetate with greener alternatives. For example, hypervalent iodine reagents can be used for similar oxidative transformations. researchgate.net |
| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents or even solvent-free reaction conditions. nih.gov |
| Catalysis | Employing catalytic methods instead of stoichiometric reagents to reduce waste. Biocatalytic approaches, such as the use of enzymes, are gaining prominence in amide synthesis. nih.govnih.gov |
Recent advancements in the catalytic methoxymethylation of primary amides using methanol (B129727) as both a reagent and solvent showcase a promising green alternative for the synthesis of related N-functionalized amides. rsc.org The development of such catalytic systems for the acetoxymethylation of 3-methylbenzamide would represent a significant step towards a more sustainable production of the target compound.
Elucidating Reaction Mechanisms and Reactivity Profiles of 3 Methylbenzoyl Amino Methyl Acetate
Mechanistic Pathways Governing the Formation of the N-Acylaminomethyl Acetate (B1210297) Moiety
The formation of the N-acylaminomethyl acetate functional group likely proceeds through a multi-step synthetic route. A plausible pathway involves the initial formation of an N-hydroxymethyl amide followed by esterification.
Step 1: Formation of N-(hydroxymethyl)-3-methylbenzamide
The synthesis would likely begin with the reaction of 3-methylbenzamide (B1583426) with formaldehyde (B43269). This reaction is a classic example of an addition to a carbonyl group, where the nitrogen atom of the amide acts as a nucleophile. The reaction is typically catalyzed by either an acid or a base.
Base Catalysis: In the presence of a base, the amide nitrogen is deprotonated to form a more potent nucleophile, which then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the N-hydroxymethyl derivative.
Acid Catalysis: Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the lone pair of the amide nitrogen.
Step 2: Esterification with Acetic Anhydride (B1165640)
The resulting N-(hydroxymethyl)-3-methylbenzamide can then be esterified to form [(3-methylbenzoyl)amino]methyl acetate. A common and efficient method for this transformation is the reaction with acetic anhydride. saskoer.calibretexts.orgunizin.org The mechanism for this acylation involves the nucleophilic attack of the hydroxyl group of the N-hydroxymethyl amide on one of the carbonyl carbons of acetic anhydride. saskoer.ca This is followed by the elimination of a molecule of acetic acid as a leaving group, yielding the final N-acylaminomethyl acetate product. saskoer.cayoutube.com
An alternative, though less direct, pathway could involve the reaction of 3-methylbenzamide with a pre-formed chloromethyl acetate or a similar electrophile. However, the N-hydroxymethylation route followed by acylation is a more common and generally higher-yielding approach for this class of compounds.
Investigation of Intermediate Species and Transition State Architectures
The reactions involved in the formation of this compound feature several key intermediates and transition states.
During the initial formation of N-(hydroxymethyl)-3-methylbenzamide, a tetrahedral intermediate is formed upon the nucleophilic attack of the amide on formaldehyde. The stability of this intermediate is influenced by the reaction conditions (acidic or basic).
A critical intermediate in the subsequent reactivity of this compound, particularly in substitution reactions, is the N-acyliminium ion . researchgate.netresearchgate.netnih.gov This electrophilic species is formed by the departure of the acetate leaving group. The N-acyliminium ion is stabilized by resonance, with the positive charge delocalized between the carbon and nitrogen atoms.
The transition states in these reactions are complex, multi-centered structures. For instance, in the SN2-like displacement of the acetate group from the N-acyliminium ion intermediate by a nucleophile, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond to the leaving group. libretexts.org Computational chemistry could provide valuable insights into the precise geometries and energies of these transition states.
Kinetics and Thermodynamics of Synthetic and Derivatization Reactions
The kinetics of the formation of this compound would be influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. The initial N-hydroxymethylation step is generally reversible, and the position of the equilibrium can be influenced by the reaction conditions. The subsequent esterification with acetic anhydride is typically a rapid and exothermic process. unizin.org
Derivatization reactions involving the displacement of the acetate group would likely follow second-order kinetics, being dependent on the concentrations of both the N-acylaminomethyl acetate and the incoming nucleophile. The rate of these reactions would be highly sensitive to the nucleophilicity of the attacking species and the stability of the N-acyliminium ion intermediate.
Hypothetical Kinetic Data for Nucleophilic Substitution:
| Nucleophile | Relative Rate Constant (krel) |
| H₂O | 1 |
| CH₃OH | 15 |
| Cl⁻ | 100 |
| Br⁻ | 500 |
This table presents hypothetical, illustrative data based on general principles of nucleophilicity and is not derived from experimental measurements on this compound.
Thermodynamically, the formation of the amide and ester bonds is generally favorable. While specific thermodynamic data for this compound is not available, data for related N-acetyl amino acid esters can provide some context for the free energy of transfer between different solvent environments. nih.gov
Structure-Reactivity Relationships within the this compound Scaffold
The reactivity of this compound is intrinsically linked to its molecular structure.
The 3-methyl group on the benzoyl ring has a modest electron-donating inductive effect. masterorganicchemistry.comlibretexts.org This can subtly influence the nucleophilicity of the amide nitrogen and the electronic properties of the entire molecule. Compared to an unsubstituted benzoyl derivative, the methyl group may slightly increase the rate of reactions where the benzoyl group participates electronically. However, its meta position means it does not participate in resonance stabilization of any intermediates formed during reactions involving the aromatic ring. libretexts.org
The amide linkage is crucial to the compound's reactivity. The lone pair of electrons on the nitrogen atom can stabilize the adjacent N-acyliminium ion intermediate through resonance, making the acetate group a good leaving group in nucleophilic substitution reactions. Amides themselves are relatively unreactive towards nucleophilic attack due to this resonance stabilization. youtube.com
The acetate group functions as a good leaving group, particularly when protonated or in the presence of a Lewis acid, facilitating the formation of the reactive N-acyliminium ion. The stability of the resulting acetate anion contributes to the thermodynamic driving force for these substitution reactions.
Computational Chemistry and Theoretical Investigations of 3 Methylbenzoyl Amino Methyl Acetate
Quantum Chemical Characterization of Molecular Structure and Conformations
The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in [(3-methylbenzoyl)amino]methyl acetate (B1210297) are fundamental to its properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the most stable conformations and the transition states between them.
Key structural parameters of interest include the planarity of the amide bond, the orientation of the methyl group on the benzene (B151609) ring, and the rotational isomers (rotamers) around the C-N and C-O single bonds. The presence of intramolecular hydrogen bonding, for instance between the amide hydrogen and the ester carbonyl oxygen, could significantly influence the preferred conformation.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of [(3-methylbenzoyl)amino]methyl Acetate (Theoretical)
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length (Å) | C(aromatic)-C(carbonyl) | 1.49 |
| C(carbonyl)=O | 1.23 | |
| C(carbonyl)-N | 1.35 | |
| N-C(methylene) | 1.46 | |
| C(methylene)-O(ester) | 1.44 | |
| O(ester)-C(carbonyl, ester) | 1.34 | |
| C(carbonyl, ester)=O | 1.21 | |
| Bond Angle (°) | C(aromatic)-C(carbonyl)-N | 118.5 |
| C(carbonyl)-N-C(methylene) | 121.0 | |
| N-C(methylene)-O(ester) | 109.8 | |
| Dihedral Angle (°) | C(aromatic)-C(carbonyl)-N-C(methylene) | 175.0 |
| C(carbonyl)-N-C(methylene)-O(ester) | 85.0 |
Note: These values are hypothetical and represent plausible predictions from DFT calculations.
Electronic Structure Analysis and Bonding Dynamics
The electronic structure of this compound governs its reactivity and spectroscopic properties. Analysis of the molecular orbitals, electron density distribution, and bonding characteristics provides a detailed picture of its electronic nature.
Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenyl group and the amide nitrogen. The LUMO is likely to be centered on the benzoyl carbonyl group, which is an electron-deficient site.
Natural Bond Orbital (NBO) analysis would be employed to investigate the delocalization of electron density and the nature of the chemical bonds. This analysis can quantify the strength of hyperconjugative interactions, such as the interaction between the nitrogen lone pair and the antibonding orbital of the carbonyl group (n -> π*), which contributes to the stability of the amide bond.
Table 2: Predicted Electronic Properties of this compound (Theoretical)
| Property | Predicted Value | Description |
| HOMO Energy | -6.8 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and electronic transitions. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: These values are hypothetical and represent plausible predictions from DFT calculations.
Predictive Modeling of Chemical Reactivity and Transformation Pathways
Computational modeling can predict the most likely sites for chemical reactions and the pathways through which transformations occur. For this compound, this includes predicting sites for nucleophilic and electrophilic attack and modeling potential degradation pathways.
Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and predict reactive sites. Regions of negative electrostatic potential (typically around the carbonyl oxygens) are susceptible to electrophilic attack, while areas of positive potential (around the amide and methylene (B1212753) hydrogens) are prone to nucleophilic attack.
The Fukui function is another powerful tool for predicting reactivity. It identifies which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. For instance, the carbonyl carbon of the benzoyl group is expected to be a primary site for nucleophilic attack.
Modeling of transformation pathways, such as hydrolysis of the ester or amide bond, would involve locating the transition state structures and calculating the activation energies. This information is vital for understanding the stability of the compound under various conditions. For example, the hydrolysis of the ester is generally more facile than the hydrolysis of the more stable amide bond.
Computational Spectroscopy for De Novo Structure Prediction and Validation
Computational spectroscopy plays a crucial role in the identification and structural elucidation of new molecules. By simulating spectra and comparing them with experimental data, the proposed structure can be validated.
Theoretical calculations can predict various spectroscopic properties, including:
Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental data, can confirm the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. The calculated IR spectrum would show characteristic peaks for the C=O stretching of the amide and ester, the N-H stretching of the amide, and the C-H stretching of the aromatic and methyl groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, π -> π* transitions associated with the aromatic ring and the carbonyl groups are expected.
Table 3: Predicted Spectroscopic Data for this compound (Theoretical)
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | δ (amide N-H) | 7.5 - 8.5 ppm |
| δ (aromatic C-H) | 7.0 - 7.4 ppm | |
| δ (methylene C-H) | 4.2 - 4.5 ppm | |
| δ (methyl C-H, acetate) | 3.7 - 3.9 ppm | |
| δ (methyl C-H, tolyl) | 2.3 - 2.5 ppm | |
| ¹³C NMR | δ (C=O, amide) | 168 - 172 ppm |
| δ (C=O, ester) | 170 - 174 ppm | |
| IR | ν (N-H stretch) | 3300 - 3400 cm⁻¹ |
| ν (C=O stretch, amide) | 1650 - 1680 cm⁻¹ | |
| ν (C=O stretch, ester) | 1730 - 1750 cm⁻¹ | |
| UV-Vis | λ_max | ~230 nm, ~270 nm |
Note: These values are hypothetical and represent plausible predictions from computational simulations.
Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment of 3 Methylbenzoyl Amino Methyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. A complete structural assignment of [(3-methylbenzoyl)amino]methyl acetate (B1210297), which possesses the IUPAC name (3-methylbenzamido)methyl acetate and the chemical formula C11H13NO3, requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each set of non-equivalent protons in the molecule. The aromatic protons of the 3-methylbenzoyl group are expected to appear in the downfield region, typically between 7.2 and 7.8 ppm, showing complex splitting patterns (multiplets) due to spin-spin coupling. The methyl group attached to the benzene (B151609) ring would present as a sharp singlet at approximately 2.4 ppm. A key feature would be the signal for the methylene (B1212753) protons of the aminomethyl group (-NH-CH₂-O-), which are anticipated to appear as a doublet around 5.5-6.0 ppm, coupled to the adjacent amide proton. The amide proton itself is expected to give a triplet in the range of 6.5-8.5 ppm, the chemical shift of which can be highly dependent on the solvent and concentration. The three protons of the acetate's methyl group are predicted to resonate as a singlet further upfield, around 2.1 ppm. researchgate.netlibretexts.org
The ¹³C NMR spectrum will provide complementary information, with a signal for each unique carbon atom. The carbonyl carbons of the amide and ester groups are expected at the most downfield positions, typically in the range of 165-175 ppm. The aromatic carbons would generate a series of signals between 125 and 140 ppm. The methylene carbon of the aminomethyl group is predicted to be in the region of 40-50 ppm, while the methyl carbons of the 3-methylbenzoyl and acetate groups would appear at higher field, around 21 ppm and 20 ppm, respectively.
Predicted ¹H NMR Data for [(3-methylbenzoyl)amino]methyl Acetate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (C2, C4, C5, C6) | 7.2 - 7.8 | Multiplet | - |
| Amide NH | 6.5 - 8.5 | Triplet | ~6 |
| Methylene CH₂ | 5.5 - 6.0 | Doublet | ~6 |
| Aromatic CH₃ | ~2.4 | Singlet | - |
| Acetate CH₃ | ~2.1 | Singlet | - |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester C=O | 170 - 175 |
| Amide C=O | 165 - 170 |
| Aromatic C (quaternary) | 130 - 140 |
| Aromatic CH | 125 - 135 |
| Methylene CH₂ | 40 - 50 |
| Aromatic CH₃ | ~21 |
| Acetate CH₃ | ~20 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 207.23 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₁H₁₃NO₃.
Electron ionization (EI) mass spectrometry would likely lead to the observation of the molecular ion peak (M⁺) at m/z 207. The fragmentation of this molecular ion is expected to proceed through several predictable pathways, primarily involving the cleavage of the amide and ester functional groups. Key fragmentation pathways would include the loss of the acetoxymethyl radical (•CH₂OAc, 73 u) to give the 3-methylbenzoylium ion at m/z 119, which would be a prominent peak. Another significant fragmentation would be the cleavage of the N-C bond to produce the 3-methylbenzoyl cation at m/z 119 and the [(amino)methyl acetate] radical cation. Futhermore, the fragmentation of the ester group could lead to the loss of a methoxy (B1213986) radical (•OCH₃, 31 u) to yield an ion at m/z 176, or the loss of an acetyl radical (•COCH₃, 43 u) resulting in an ion at m/z 164. The fragmentation pattern of methyl acetate itself shows a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. docbrown.infomassbank.eu
Predicted Key Mass Fragments for this compound
| Predicted m/z | Proposed Fragment Ion | Fragment Structure |
| 207 | Molecular Ion [M]⁺ | [C₁₁H₁₃NO₃]⁺ |
| 176 | [M - •OCH₃]⁺ | [C₁₀H₁₀NO₂]⁺ |
| 164 | [M - •COCH₃]⁺ | [C₉H₁₀NO₂]⁺ |
| 119 | [3-methylbenzoyl]⁺ | [CH₃C₆H₄CO]⁺ |
| 91 | [tropylium]⁺ | [C₇H₇]⁺ |
| 73 | [acetoxymethyl]⁺ | [CH₂OAc]⁺ |
| 43 | [acetyl]⁺ | [CH₃CO]⁺ |
Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its amide and ester moieties. A strong, sharp absorption band around 1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The amide group would give rise to several characteristic bands: the N-H stretching vibration, typically appearing as a medium-to-strong band in the region of 3300-3400 cm⁻¹, and the amide I band (primarily C=O stretch) appearing as a very strong absorption around 1650-1680 cm⁻¹. The amide II band (a mixture of N-H bending and C-N stretching) is expected in the 1550-1600 cm⁻¹ region. docbrown.infonih.gov
Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl groups would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1250-1000 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which often give strong signals in the Raman spectrum but may be weak in the IR.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Stretch | Amide | 3300 - 3400 | Weak |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | Methyl Groups | 2850 - 3000 | Medium |
| C=O Stretch | Ester | ~1740 | Medium |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | Amide | 1550 - 1600 | Medium |
| C-O Stretch | Ester | 1000 - 1250 | Weak |
Chemical Transformations and Derivatization Strategies for 3 Methylbenzoyl Amino Methyl Acetate
Strategic Modifications of the Acetate (B1210297) Ester Functionality
The acetate ester group in [(3-methylbenzoyl)amino]methyl acetate is a versatile handle for chemical modification. Its reactivity is typical of esters but can be influenced by the adjacent N-acylamino group. Key transformations include hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be cleaved under either acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively, along with methanol (B129727). Basic hydrolysis, or saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide. Acid-catalyzed hydrolysis, often employing a mineral acid in aqueous media, proceeds via protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. Care must be taken to control reaction conditions to avoid concomitant hydrolysis of the more stable amide bond.
Transesterification: This process allows for the conversion of the methyl ester into other esters by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This is a useful strategy for modifying the steric or electronic properties of the ester moiety. For instance, reaction with a higher boiling point alcohol can be driven to completion by removing the lower-boiling methanol.
Reduction: Selective reduction of the ester to a primary alcohol (yielding N-(2-hydroxyethyl)-3-methylbenzamide) can be achieved using powerful reducing agents like lithium aluminum hydride (LAH). However, LAH will also reduce the amide group. To achieve selective ester reduction, milder or more sterically hindered reagents may be employed, or a chemoselective approach involving protection of the amide may be necessary.
| Transformation | Reagents | Product Functional Group | Notes |
| Basic Hydrolysis | NaOH (aq), Heat | Carboxylate | Irreversible due to deprotonation of the resulting carboxylic acid. |
| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | Reversible equilibrium process. |
| Transesterification | R'OH, Acid or Base Catalyst | New Ester (R'OOC-) | Equilibrium can be driven by using an excess of R'OH or by removing methanol. |
| Reduction | LiAlH₄ then H₂O | Primary Alcohol | Will also reduce the amide functionality. |
Chemical Reactivity and Transformations of the Benzamide (B126) Moiety
The benzamide moiety is generally more stable and less reactive than the acetate ester. However, it can undergo several important transformations, primarily hydrolysis and reduction.
Amide Hydrolysis: Under forcing acidic or basic conditions (more rigorous than those required for ester hydrolysis), the amide bond can be cleaved to yield 3-methylbenzoic acid and aminomethyl acetate (or its subsequent hydrolysis products). This reaction is fundamental to breaking down the core structure of the molecule.
Amide Reduction: The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LAH) or borane (B79455) (BH₃) complexes. This transformation converts the this compound into the corresponding secondary amine, N-(3-methylbenzyl)aminomethyl acetate, a significant structural modification that removes the carbonyl's electronic and steric influence.
N-Alkylation: While direct N-alkylation of the secondary amide can be challenging due to the moderate acidity of the N-H proton (pKa in DMSO ~23.3 for benzamide), it can be achieved by first deprotonating with a strong base followed by reaction with an alkyl halide. wikipedia.org This strategy allows for the introduction of a third substituent onto the nitrogen atom.
| Transformation | Typical Reagents | Resulting Moiety | Key Outcome |
| Amide Hydrolysis | Concentrated HCl or NaOH, Heat | 3-Methylbenzoic Acid + Aminomethyl Acetate | Cleavage of the N-acyl bond. |
| Amide Reduction | 1. LiAlH₄, THF; 2. H₂O | N-(3-methylbenzyl)amine | Conversion of amide C=O to CH₂. |
| N-Alkylation | 1. NaH; 2. R-X | Tertiary Amide | Introduction of a substituent on the amide nitrogen. |
Regioselective Functionalization of the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the two existing substituents: the methyl group (-CH₃) and the acylamino group (-NHC(O)R). Both are ortho-, para-directing groups. The methyl group is a weak activating group, while the acylamino group is a moderately activating group.
The positions ortho to the methyl group are C2 and C4. The positions ortho to the acylamino group are C2 and C6. The position para to the methyl group is C5, and the position para to the acylamino group is C6. Therefore, incoming electrophiles will be primarily directed to the C2, C4, and C6 positions, with the C6 position being sterically hindered by the adjacent acylamino side chain. The relative activating strengths of the two groups and steric factors will determine the final product distribution. For many electrophilic substitutions, such as nitration or halogenation, a mixture of regioisomers is likely, with the C4 and C6 positions often being favored. nih.gov Achieving high regioselectivity may require specific catalysts or directing group strategies. nih.gov
| Reaction | Typical Reagents | Potential Major Products (Substitution at) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo/Chloro and 6-Bromo/Chloro derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl and 6-Acyl derivatives |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid and 6-Sulfonic acid derivatives |
Exploitation of this compound as a Synthon in Cascade Reactions
A particularly powerful application of this compound in synthesis is its use as a stable precursor to a highly reactive N-acyliminium ion. nih.gov The acetate group is a good leaving group, especially in the presence of a Lewis acid.
Generation and Reaction of N-Acyliminium Ions: Upon treatment with a Lewis acid such as titanium tetrachloride (TiCl₄) or a Brønsted acid, the acetate group is eliminated, generating the electrophilic N-(3-methylbenzoyl)iminium ion. nih.gov This reactive intermediate can be trapped in situ by a wide variety of nucleophiles in both intramolecular and intermolecular reactions. nih.gov This strategy is a cornerstone of modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
For example, an intramolecular reaction could involve a nucleophilic group elsewhere on a modified version of the molecule, leading to the formation of heterocyclic ring systems. An intermolecular reaction could involve reaction with electron-rich aromatic compounds (a Friedel-Crafts type reaction), alkenes (an ene-type reaction), or silyl (B83357) enol ethers to form β-amino carbonyl compounds. nih.gov These cascade reactions allow for the rapid construction of complex molecular architectures from a relatively simple starting material. nih.gov
Strategic Applications of 3 Methylbenzoyl Amino Methyl Acetate As a Building Block in Organic Synthesis
Utility in the Construction of Complex Nitrogen-Containing Molecules
The N-acyliminium ion is a highly reactive intermediate that plays a pivotal role in the formation of carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for the synthesis of nitrogen-containing heterocycles and other complex molecules. nih.gov [(3-methylbenzoyl)amino]methyl acetate (B1210297) is a stable precursor to the corresponding N-(3-methylbenzoyl)iminium ion. The generation of this reactive species, typically facilitated by a Lewis acid, unlocks a plethora of synthetic transformations.
The N-(3-methylbenzoyl)iminium ion generated from [(3-methylbenzoyl)amino]methyl acetate can be trapped by a wide range of nucleophiles. Carbon-based nucleophiles such as enol silanes, indoles, and electron-rich aromatic compounds can readily participate in amidoalkylation reactions, leading to the formation of new carbon-carbon bonds. This strategy provides a direct route to α-substituted amides, which are important structural motifs in many natural products and pharmaceuticals.
Furthermore, intramolecular reactions involving the N-acyliminium ion derived from this compound offer a powerful approach for the construction of nitrogen-containing heterocyclic systems. By tethering a nucleophilic group to the amide backbone, a subsequent cyclization event can lead to the formation of piperidines, pyrrolidines, and other important heterocyclic scaffolds. The 3-methylbenzoyl group can influence the stereochemical outcome of these reactions and can be further functionalized in downstream synthetic steps.
Table 1: Representative Amidoalkylation Reactions with N-Acyliminium Ion Precursors
| Nucleophile | Product Type | Potential Application |
| Silyl (B83357) Enol Ether | β-Amido Ketone | Precursor to amino alcohols and chiral auxiliaries |
| Indole | 3-Amidoalkyl Indole | Core structure in alkaloids and bioactive compounds |
| Allylsilane | Homoallylic Amide | Intermediate for further functionalization |
| Organometallic Reagents | α-Substituted Amide | Access to non-proteinogenic amino acid derivatives |
This table presents illustrative examples of reactions involving N-acyliminium ions, which are expected to be applicable to this compound.
Role as a Precursor for Advanced Amide and Ester Architectures
Beyond its role as an N-acyliminium ion precursor, this compound can serve as a versatile starting material for the synthesis of more elaborate amide and ester-containing molecules. The acetate group is a reactive leaving group that can be displaced by various nucleophiles under appropriate conditions. This reactivity allows for the direct introduction of the (3-methylbenzamido)methyl moiety onto a range of substrates.
For instance, reaction with alcohols or phenols in the presence of a suitable catalyst could lead to the formation of N-(alkoxymethyl) or N-(aryloxymethyl) amides. These products are themselves valuable synthetic intermediates, finding use as protecting groups or as precursors for further transformations. Similarly, reaction with thiols would provide access to N-(thiomethyl) amides, which are of interest in medicinal chemistry and materials science.
The amide bond in this compound, while generally stable, can be cleaved under specific hydrolytic conditions to yield 3-methylbenzoic acid and an aminomethyl derivative. youtube.com This allows for the use of the 3-methylbenzoyl group as a temporary protecting or directing group that can be removed at a later stage of a synthetic sequence. The ability to selectively cleave the different functionalities within the molecule enhances its utility as a modular building block.
Table 2: Potential Transformations of this compound
| Reagent | Product Class | Synthetic Utility |
| Alcohols/Phenols | N-(Alkoxymethyl)/N-(Aryloxymethyl) Amides | Protecting groups, precursors for iminium ions |
| Thiols | N-(Thiomethyl) Amides | Biologically active scaffolds, cross-linking agents |
| Amines | N,N'-Methylenebisamides | Ligands, building blocks for macrocycles |
| Grignard Reagents | N-Acyl-N-alkylmethylamines | Access to tertiary amine derivatives |
This table illustrates the potential synthetic transformations of this compound based on the known reactivity of N-(acyloxymethyl)amides.
Implementation in the Development of Novel Protecting Group Methodologies
The protection of functional groups is a critical aspect of multi-step organic synthesis. acs.org The (3-methylbenzamido)methyl group, which can be introduced using this compound, has the potential to serve as a novel protecting group for various functionalities, particularly amines and amides. The stability of the N-acyl group under a range of reaction conditions, coupled with its potential for selective cleavage, makes it an attractive candidate for this purpose.
The introduction of the (3-methylbenzamido)methyl group onto a primary or secondary amine would afford a stable tertiary amine derivative. This protection strategy could be advantageous in situations where traditional protecting groups like Boc or Cbz are not suitable. The removal of the (3-methylbenzamido)methyl group could likely be achieved under conditions that cleave the N-acyl bond, potentially involving strong acid or base hydrolysis, or through enzymatic methods.
Furthermore, the 3-methyl substituent on the benzoyl ring provides a handle for tuning the properties of the protecting group. For example, the electronic nature of the aromatic ring can influence the stability of the N-acyliminium ion intermediate, thereby affecting the conditions required for its formation and subsequent reactions. This tunability could allow for the development of a suite of related protecting groups with tailored reactivity profiles.
Contribution to the Synthesis of Chemically Diverse Compound Libraries
Combinatorial chemistry and high-throughput screening have become indispensable tools in drug discovery and materials science. The development of building blocks that are amenable to the rapid generation of diverse compound libraries is therefore of high importance. This compound is well-suited for this purpose due to its modular nature and versatile reactivity.
The ability to generate an N-acyliminium ion that can react with a wide array of nucleophiles allows for the parallel synthesis of a large number of α-substituted amides. By varying the nucleophile, a diverse set of compounds with different side chains can be readily prepared.
Moreover, the 3-methylbenzoyl moiety can be systematically varied. By starting with a library of substituted benzoic acids, a corresponding library of [(substituted-benzoyl)amino]methyl acetates can be synthesized. These, in turn, can be reacted with a panel of nucleophiles to generate a two-dimensional matrix of compounds. This approach enables the systematic exploration of chemical space around a particular molecular scaffold, which is a powerful strategy for lead optimization in drug discovery. The ester functionality also provides a handle for further diversification through transesterification or amidation reactions. uctm.edu
Emerging Research Frontiers and Future Perspectives in 3 Methylbenzoyl Amino Methyl Acetate Chemistry
Innovations in Green and Sustainable Synthetic Routes for Analogues
Traditional methods for synthesizing N-acyl amino acid esters often rely on acyl chlorides, which can be corrosive and environmentally hazardous. The modern emphasis on green chemistry is pushing researchers to develop more sustainable alternatives. For analogues of [(3-methylbenzoyl)amino]methyl acetate (B1210297), this involves exploring enzymatic catalysis and alternative acylating agents that minimize waste and harsh reaction conditions.
Enzyme-catalyzed synthesis represents a significant frontier in green chemistry. nih.gov Lipases and acylases are particularly promising for the N-acylation step. nih.govresearchgate.net These biocatalysts operate under mild conditions, often in aqueous systems, and exhibit high selectivity, thereby reducing the formation of byproducts. nih.gov For instance, a chemo-enzymatic process using lipase (B570770) from Candida antarctica B has been successfully employed to synthesize N-arachidonoyl glycine (B1666218), achieving a 75% product yield from the corresponding methyl ester. nih.gov A similar strategy could be adapted for [(3-methylbenzoyl)amino]methyl acetate, where a lipase could catalyze the reaction between glycine methyl ester and an activated form of 3-methylbenzoic acid. researchgate.net
Another green approach involves replacing hazardous acyl chlorides with less reactive, more stable acyl donors like fatty acid methyl esters or employing in-situ activation of carboxylic acids. nih.govresearchgate.net Research into the direct enzymatic amidation in aqueous systems, sometimes activated by co-solvents like glycerol, has shown yields of up to 80% for long-chain N-acylglycines. researchgate.net These methods align with the principles of green chemistry by offering simpler synthesis routes and avoiding environmental pollution.
Exploration of Catalytic Methodologies for Selective Transformations
The structure of this compound possesses several sites amenable to chemical modification: the aromatic ring, the amide bond, and the ester group. Developing catalytic methods for the selective transformation of these sites is a key research area that could unlock a diverse range of new derivatives with tailored properties.
The amide bond, typically characterized by its resonance stability, presents a significant challenge for selective activation. nih.gov However, recent advances in transition metal catalysis are providing new tools to overcome this hurdle. nih.gov Molybdenum(VI)-based catalysts, for example, have been developed for the site-selective activation and modification of amides within complex molecules like peptides, operating under mild conditions with water as the only byproduct. researchgate.netnih.govnih.gov Such a catalyst could potentially be used to selectively functionalize the amide bond in this compound or its oligomers without affecting other parts of the molecule.
For modifying the aromatic ring, catalyst-controlled C-H functionalization offers a powerful strategy. For instance, iridium-Lewis acid bifunctional catalysts have been designed for the meta-selective C-H borylation of benzamides. acs.org Similarly, cooperative nickel/aluminum catalysis can achieve selective alkylation at the para-position of benzamides. acs.org Applying these methodologies to this compound could allow for the precise installation of new functional groups on the 3-methylbenzoyl moiety, creating a library of analogues. Furthermore, cobalt(III) catalysts have shown unique reactivity in the C-H activation of benzamides for annulation reactions, providing access to complex chiral structures. nih.gov
Advanced Machine Learning and AI Applications in Reaction Prediction
Firstly, AI models can predict the success or yield of a potential reaction. By training on vast databases of published reactions, neural networks can identify complex patterns and correlations between reactants, reagents, solvents, and the final yield. nih.govnih.govnih.gov For the synthesis of this compound, an AI could predict the most effective coupling reagent and solvent combination to maximize yield, a task that remains challenging due to the vast and complex parameter space of amide bond formations. nih.govpku.edu.cnaiche.org Some models have achieved high accuracy (R2 > 0.95) in predicting conversion rates for amide synthesis, even with small, targeted datasets. pku.edu.cn
Potential Contributions to Materials Science through Polymer or Supramolecular Chemistry
The unique structural features of this compound—an aromatic ring, a hydrogen-bonding amide group, and a modifiable ester—make it and its analogues promising building blocks for advanced materials.
In polymer chemistry, N-acyl amino acids can be used as monomers to create functional polymers with applications in biomedicine, such as drug delivery and sensor materials. acs.orgrsc.org By modifying the methyl ester of this compound to a polymerizable group (e.g., an acrylate), it could be incorporated into polymer backbones. acs.org For example, photoinduced living polymerization has been used to create well-defined polymers from N-acryloyl amino acid monomers. rsc.org The resulting polymers could benefit from the properties imparted by the 3-methylbenzoyl group, such as hydrophobicity, thermal stability, and the potential for π-π stacking interactions. Researchers have successfully generated novel biodegradable polyesters by coupling N-acyl aromatic amino acids to a poly(glycerol adipate) backbone, creating versatile platforms for biomedical applications. rsc.orgresearchgate.net
In the realm of supramolecular chemistry, the ability of molecules to self-assemble into ordered, non-covalent structures is exploited. The amide group in this compound is an excellent hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking. This combination of interactions is critical for forming self-assembled structures. Chemical modification of amino acids with aromatic or aliphatic segments is a known strategy to induce the formation of thermodynamically stable assemblies like fibers, tubes, and vesicles. nih.gov Studies on related N-alkylated glycine derivatives show that they form extensive hydrogen-bonded networks. mdpi.com Therefore, this compound could act as a gelator to form supramolecular gels or as a component in liquid crystals, where the specific arrangement of molecules gives rise to unique material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
